Lipoxazolidinone C

Description

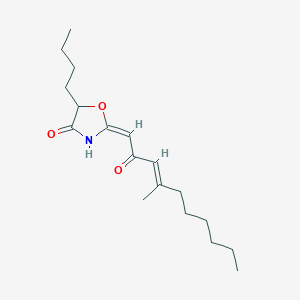

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H29NO3 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(2E)-5-butyl-2-[(E)-4-methyl-2-oxodec-3-enylidene]-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C18H29NO3/c1-4-6-8-9-10-14(3)12-15(20)13-17-19-18(21)16(22-17)11-7-5-2/h12-13,16H,4-11H2,1-3H3,(H,19,21)/b14-12+,17-13+ |

InChI Key |

NHCONVHYGAHXRU-SWZGKVDCSA-N |

Isomeric SMILES |

CCCCCC/C(=C/C(=O)/C=C/1\NC(=O)C(O1)CCCC)/C |

Canonical SMILES |

CCCCCCC(=CC(=O)C=C1NC(=O)C(O1)CCCC)C |

Synonyms |

lipoxazolidinone C |

Origin of Product |

United States |

Origin and Biosynthesis Research

Discovery and Isolation from Microbial Sources

Lipoxazolidinone C, along with its analogs Lipoxazolidinone A and B, was first discovered and isolated from the marine actinomycete strain NPS008920. acs.orgvulcanchem.com This strain belongs to the genus Marinispora, a novel and rare group of actinomycetes. biotech-asia.org The producing organism was isolated from a marine sediment sample collected in Cocos Lagoon, Guam. acs.orgacs.orgnih.gov The production of these lipoxazolidinone compounds by strain NPS008920 is notably dependent on its environment; cultivation in media based on natural seawater is required for their biosynthesis, while no production was observed in deionized water-based media. nih.gov This requirement underscores the unique metabolic adaptations of this marine microorganism. nih.govnih.gov

The lipoxazolidinones feature a 2-alkylidene-4-oxazolidinone core, which represents a new and unprecedented antibiotic pharmacophore in nature. acs.orgacs.org This structural family is chemically related to the synthetic 2-oxazolidinone (B127357) antibiotic, linezolid (B1675486). nih.gov

Table 1: Producing Organism for this compound

| Attribute | Description | Source(s) |

| Microorganism | Actinomycete strain NPS008920 | acs.orgvulcanchem.comnih.govnih.gov |

| Genus | Marinispora | acs.orgbiotech-asia.org |

| Source Type | Marine Sediment | acs.orgnih.gov |

| Isolation Location | Cocos Lagoon, Guam | acs.orgacs.org |

| Cultivation Note | Requires seawater-based media for production | nih.gov |

Current research has primarily identified the marine actinomycete Marinispora sp. strain NPS008920 as the natural source of lipoxazolidinones A, B, and C. nih.govnih.gov Extensive literature searches and studies on microbial secondary metabolites have not yet reported other microorganisms that produce this specific compound.

Marine Actinomycetes as Producers of Lipoxazolidinone Compounds

Elucidation of Biosynthetic Pathways

While the complete biosynthetic pathway for this compound has not been fully elucidated, its chemical structure, a hybrid of amino acid and fatty acid-like components, allows for strong postulations about its biogenesis. The pathway is believed to involve a combination of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. nih.govwright.edu

The structure of this compound suggests it is assembled from amino acid and polyketide precursors. The 4-oxazolidinone (B12829736) core is likely derived from an α-hydroxy acid, which itself is formed from an amino acid precursor. nih.gov For the related Lipoxazolidinone A, total synthesis studies utilized an α-hydroxy amide derived from L-norleucine. nih.gov This suggests that this compound, which has a different alkyl chain, is likely derived from a different precursor amino acid.

The polyketide portion, the 2-alkylidene side chain, is assembled via the polyketide pathway. This process involves the sequential condensation of small carboxylic acid units, typically initiated by a starter unit and extended by extender units such as malonyl-CoA. bu.edu

Postulated Precursors for Lipoxazolidinone Biosynthesis:

Amino Acids: Serve as the source for the α-hydroxy acid that forms the heterocyclic ring. nih.gov

Malonyl-CoA: Acts as the primary extender unit for the elongation of the polyketide side chain. bu.edu

The biosynthesis is hypothesized to be carried out by a hybrid NRPS-PKS enzymatic complex.

Key Enzymatic Steps:

NRPS Module: An adenylation (A) domain selects and activates the precursor amino acid. The activated acid is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain. A condensation (C) domain would catalyze the formation of a peptide bond, though in this hybrid system, it facilitates the joining of the amino acid-derived portion to the polyketide chain. nih.gov

PKS Module: The biosynthesis of the fatty acid-like chain follows a repetitive four-step sequence catalyzed by distinct PKS domains for each two-carbon extension:

Condensation: Attachment of an acetate (B1210297) unit from an extender like malonyl-CoA.

Reduction: The resulting β-keto group is reduced to a hydroxyl group.

Dehydration: Elimination of the hydroxyl group to form a double bond.

Reduction: The double bond is reduced to form a saturated carbon chain. bu.edu

Cyclization: A final enzymatic step would catalyze the intramolecular cyclization to form the characteristic 4-oxazolidinone ring. nih.gov

Regulation of the lipoxazolidinone biosynthetic gene cluster is evident from the strict requirement of seawater for production. nih.gov This indicates that specific ions or osmotic conditions present in the marine environment likely activate regulatory proteins. Many actinomycete biosynthetic gene clusters are controlled by pathway-specific transcriptional regulators, such as those from the LysR-type family, which respond to specific small molecule inducers or environmental signals. mdpi.com

The production of complex secondary metabolites like this compound is encoded by a set of genes organized into a biosynthetic gene cluster (BGC). researchgate.net Although the specific BGC for lipoxazolidinone has not been explicitly characterized in published literature, its existence is certain based on established principles of microbial natural product biosynthesis. nih.govmdpi.com

It is predicted to be a hybrid PKS-NRPS gene cluster. nih.gov Such clusters typically contain:

Genes for PKS modules: Encoding the enzymes that synthesize the polyketide chain.

Genes for NRPS modules: Encoding the enzymes that incorporate the amino acid-derived moiety.

Genes for Tailoring Enzymes: Responsible for modifications such as cyclization and dehydration.

Regulatory Genes: Controlling the expression of the biosynthetic genes in response to specific signals, such as nutrient levels or environmental cues. mdpi.com

Transport Genes: Encoding proteins to export the final product out of the cell.

The identification and sequencing of this BGC would be a critical step toward understanding its regulation and potentially enabling its expression in heterologous hosts for enhanced production. researchgate.net

Genetic Characterization of Biosynthetic Gene Clusters

Strategies for Enhanced Production in Research Contexts

Research into the production of lipoxazolidinones by strain NPS8920 has revealed specific cultivation requirements that are critical for enhancing yield.

Cultivation-Based Strategies: A key finding is the absolute requirement of seawater for the production of lipoxazolidinones. nih.gov While the actinomycete strain NPS8920 can grow in media prepared with deionized water, it does not produce any lipoxazolidinones under these conditions. nih.govsulab.org Optimal production was achieved in a natural seawater-based medium (A1-SW). sulab.org

Studies have shown a significant difference in yield depending on the media composition:

Natural Seawater Medium (A1-SW): Maximal production was observed after 3 days of cultivation, with a peak titer of 19.8 mg/L for this compound. sulab.org

Synthetic Sea Salt Medium (A1-IO): This medium, based on Instant Ocean®, supported some production, yielding approximately 10-20% of the levels seen in natural seawater. The peak titer for this compound in this medium was 2.1 mg/L. sulab.org

Sodium Chloride & Deionized Water Media: No production of lipoxazolidinones was detected in media based on sodium chloride (A1-NC) or deionized water (A1-DI), despite adequate bacterial growth. nih.govsulab.org

This dependency suggests that specific trace elements or chemical cues present in natural seawater, beyond simple salinity, are essential triggers for the biosynthetic machinery of this compound. sulab.org

Synthetic Strategies: As an alternative to fermentation, chemical synthesis offers a route to produce lipoxazolidinones and their analogs for research purposes. nih.gov Synthetic routes have been developed, primarily focusing on Lipoxazolidinone A, which could be adapted for this compound. chemrxiv.orgresearchgate.net A one-pot procedure has been optimized that allows for the construction of the core 4-oxazolidinone scaffold from precursor molecules like α-hydroxy amides and acylated Meldrum's acid derivatives. nih.govchemrxiv.org This approach not only enables production of the natural product but also facilitates the creation of a diverse panel of structural analogs for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Chemical Synthesis and Structural Analogue Research

Total Synthesis Methodologies for the Lipoxazolidinone Core

The synthesis of the lipoxazolidinone family, including Lipoxazolidinone C, has been a key focus to enable further biological investigation and the creation of novel derivatives. The central challenge lies in the efficient construction of the substituted 4-oxazolidinone (B12829736) heterocycle.

Development of Efficient Synthetic Routes to 4-Oxazolidinones

The core of the lipoxazolidinone structure is the 4-oxazolidinone heterocycle, a feature it shares with the synoxazolidinone family of natural products. nih.govnih.gov Synthetic chemists have developed several methods to construct this core. A particularly efficient, one-pot procedure has been developed that involves the reaction of an α-hydroxy amide with an acyl ketene (B1206846) precursor, such as an acylated Meldrum's acid derivative or a dioxinone. nih.govnih.gov

The general synthetic approach involves heating a protected α-hydroxyamide with a dioxinone derivative in a suitable solvent like toluene. nih.govnih.gov This step forms a β-keto imide intermediate. nih.gov Following the removal of the initial solvent, the intermediate is redissolved in a solvent such as dichloromethane, and an acid, like trifluoroacetic acid, is introduced to trigger a cyclization and dehydration cascade, yielding the final 4-oxazolidinone product. nih.govnih.gov This two-step, one-pot method has proven to be a convenient and high-yielding route to the core scaffold. nih.gov This methodology was successfully applied in the first total synthesis of Lipoxazolidinone A, a closely related analogue of this compound. nih.govchemrxiv.org

The key starting materials for this synthesis are:

An α-hydroxy amide , which can be prepared from a corresponding amino acid (e.g., L-norleucine for Lipoxazolidinone A). nih.gov

A dioxinone , which serves as the acyl ketene precursor and is prepared from a β-keto ester. nih.gov

This synthetic strategy provides a versatile platform for producing not only the natural products themselves but also a wide array of structural analogues for further research. chemrxiv.orgresearchgate.net

Stereoselective Synthesis and Absolute Stereochemistry Determination

The lipoxazolidinone structure contains at least one stereocenter, making stereocontrol a critical aspect of its total synthesis. As of 2010, the absolute stereochemistry of the lipoxazolidinones, including this compound, had not been determined. scienceopen.com However, subsequent synthetic work on Lipoxazolidinone A established its absolute configuration as (S) by comparing the optical rotation of the synthetic molecule with that of the natural isolate. nih.gov

To confirm this assignment, the enantiomer of the natural product was also synthesized. nih.govchemrxiv.org This was achieved by starting with the enantiomer of the α-hydroxy amide precursor, which, when carried through the established synthetic route, produced the opposite enantiomer of the final product. nih.gov This enantiomer displayed an equal but opposite optical rotation, confirming the (S) configuration of the natural Lipoxazolidinone A. nih.gov This approach is a standard method for determining the absolute stereochemistry of chiral molecules.

Further investigation into the importance of this stereocenter revealed that the enantiomer of Lipoxazolidinone A was two to four times less active than the natural product, indicating that the stereochemistry of the heterocyclic core is significant for its biological function. nih.govchemrxiv.org For complex molecules where optical rotation data is unavailable or ambiguous, other methods like the Mosher's ester analysis can be employed to determine the absolute configuration of unknown stereocenters. usm.edu

Design and Synthesis of Structural Analogues for Research

With an efficient synthetic route established, researchers have focused on creating a variety of structural analogues of the lipoxazolidinones to probe the structure-activity relationship (SAR). nih.govchemrxiv.org These studies involve systematically modifying different parts of the molecule, including the aryl substituents, the lipophilic side chains, and the oxazolidinone heterocycle itself. nih.govchemrxiv.org

Exploration of Aryl Derivatives and Substitution Patterns

A significant effort has been made to synthesize and evaluate aryl derivatives of the lipoxazolidinone scaffold. nih.govnih.gov The goal of these studies was to explore the effect of different substitution patterns on the aromatic ring and to potentially enhance antimicrobial activity, particularly against Gram-negative pathogens. nih.govacs.org Researchers have synthesized panels of analogues by varying the substitution pattern on the aryl ring and altering the length of the chain connecting the oxazolidinone core to the aryl system. nih.gov

The findings from these studies provide crucial data for the future development of 4-oxazolidinone analogues as therapeutic agents. nih.gov For instance, the introduction of more polar functional groups and changes in their positions on the aryl ring were investigated to understand their impact on antimicrobial efficacy and properties like lipophilicity. nih.gov

Table 1: Selected Aryl Lipoxazolidinone Analogue Modifications

| Modification Area | Type of Change | Rationale | Reference |

|---|---|---|---|

| Aryl Ring | Varying substitution patterns (e.g., position of polar groups) | To explore the effect on antimicrobial activity and physicochemical properties. | nih.gov |

| Linker Chain | Increasing the alkyl chain length between the core and the aryl group | To determine if linker length affects biological activity. | nih.gov |

| Overall Structure | Installation of polar functional groups | To improve properties and elucidate the structure-activity relationship. | nih.gov |

Variation of Lipophilic Chain Lengths and Functionality

The lipoxazolidinones are named for their characteristic lipophilic side chains, and a key question in SAR studies was the role these chains play in the molecule's activity. chemrxiv.org To investigate this, analogues with truncated (shortened) and extended side chains were synthesized and evaluated. chemrxiv.org

Initial studies on Lipoxazolidinone A analogues revealed that any significant alteration—either shortening or lengthening—of the lipophilic side chain resulted in a substantial decrease in antimicrobial activity. chemrxiv.org However, further research on other parts of the molecule, specifically aryl derivatives, showed that extending an alkyl chain by two to four methylene (B1212753) units did not cause a significant drop in activity. nih.gov This highlights the complex nature of the SAR for this class of compounds. The length and nature of lipid or fatty acid chains in other classes of antimicrobials, such as cyclic lipopeptides, are also known to be critical drivers for both antimicrobial potency and other biological effects. nih.gov For lipophilic drugs, the fatty acid chain length can influence transport mechanisms and bioavailability. amazonaws.com

Table 2: Impact of Lipophilic Chain Modification on Lipoxazolidinone A Analogue Activity

| Modification Type | Effect on Antimicrobial Activity | Reference |

|---|---|---|

| Truncated (shortened) side chain | Significant decrease | chemrxiv.org |

| Extended side chain | Significant decrease | chemrxiv.org |

| Extended alkyl linker to an aryl group | No significant decrease | nih.gov |

Strategies for Modifying the Oxazolidinone Heterocycle

Beyond the side chains, modifications to the core 4-oxazolidinone heterocycle have also been explored to understand its importance as a pharmacophore. nih.govchemrxiv.org These changes probe the structural requirements for antimicrobial activity. nih.gov

Two key modifications provided significant insights:

N-Methylation: The nitrogen atom of the oxazolidinone ring, which is an N-H in the natural product, was replaced with an N-Me (methyl) group. chemrxiv.org

Thionation: The oxygen atom of the exocyclic carbonyl group was replaced with a sulfur atom to create a thiocarbonyl. chemrxiv.org

These core modifications, along with changes to the stereochemistry and alkene substitution, were instrumental in evaluating the role of the heterocyclic core versus the lipophilic side chains. chemrxiv.org Such strategies are crucial for identifying the essential components of the pharmacophore and guiding the design of simplified, yet potent, lead compounds for further optimization. chemrxiv.orgresearchgate.net

Chemical Modifications for Research Probe Development

The development of chemical probes derived from natural products is a crucial strategy for elucidating their mechanism of action and identifying biological targets. For the lipoxazolidinone family, including this compound, questions regarding their mode of action have prompted research into creating modified analogues that can serve as tools for biological investigation. researchgate.netnih.gov These probes are often designed to incorporate specific functionalities, such as reporter tags or photoreactive groups, without significantly disrupting the core pharmacophore responsible for biological activity. nih.gov

Research efforts have focused on synthesizing analogues of the lipoxazolidinone scaffold to create chemical probes for studying bacterial biofilms and identifying molecular targets. researchgate.netresearchgate.net The 4-oxazolidinone core, central to this compound, is a key structural feature that is typically retained during the design of these probes. researchgate.net Modifications are strategically introduced at various positions on the molecule to allow for the attachment of reporter groups or to alter physicochemical properties, such as lipophilicity. nih.govresearchgate.net

Common strategies for developing research probes include the incorporation of:

Photoaffinity Labels: These are groups, such as diazirines, that become highly reactive when exposed to light, forming a covalent bond with nearby molecules, ideally the biological target. nih.govbiorxiv.orgmdpi.com This allows for the permanent "tagging" of interacting proteins for subsequent identification. mdpi.com The design of such probes requires careful placement of the photoreactive group to ensure it does not interfere with target binding. nih.gov

Fluorescent Probes: Attaching a fluorescent dye to the lipoxazolidinone structure allows for the visualization of the molecule's localization within cells using advanced microscopy techniques. thermofisher.comu-strasbg.fr These probes are invaluable for studying cellular uptake, distribution, and interaction with subcellular structures. thermofisher.com

Affinity-Based Probes: These probes typically include a biotin (B1667282) tag. biorxiv.org Biotin's high affinity for streptavidin is exploited to isolate the probe along with its bound target protein from complex biological mixtures, a process known as affinity-based enrichment. biorxiv.org

The synthesis of these probes builds upon the methods developed for creating structural analogues. For instance, synthetic routes that allow for the modification of the side chains or the aryl moieties of the lipoxazolidinone core are particularly useful for introducing the necessary linkers and tags for probe development. nih.govnih.gov The goal is to create a versatile molecular tool that retains the biological activity of the parent compound while enabling detailed mechanistic studies. researchgate.netresearchgate.net

Table 1: Examples of Functional Groups Used in Research Probe Development

| Probe Type | Functional Group Example | Principle of Operation | Application |

| Photoaffinity Labeling | Diazirine | Upon UV light activation, generates a reactive carbene that covalently bonds to the nearest molecule. biorxiv.orgmdpi.com | Identifying the direct binding targets of the compound. nih.gov |

| Fluorescent Probe | BODIPY, CMFDA | Emits light of a specific wavelength when excited by a light source, allowing for visualization. thermofisher.comthermofisher.com | Tracking the subcellular localization and movement of the compound. thermofisher.com |

| Affinity-Based Probe | Biotin | Forms a very strong non-covalent interaction with streptavidin, which can be used for purification. biorxiv.org | Isolating the compound-target complex from a cell lysate for identification. biorxiv.org |

Biological Activities and Mechanistic Research

Antimicrobial Activity Investigations

Lipoxazolidinone C and its synthetic derivatives have demonstrated a promising spectrum of antimicrobial activity, particularly against challenging Gram-positive pathogens. researchgate.netresearchgate.net

Spectrum of Activity Against Bacterial Pathogens

Lipoxazolidinones exhibit potent antibacterial activity against a wide array of Gram-positive bacteria. researchgate.net This includes clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.netresearchgate.net Research has shown that analogs of Lipoxazolidinone A, a closely related compound, are effective against MRSA with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov Synthetic derivatives have also shown significant potency against linezolid-resistant and vancomycin-intermediate S. aureus and S. epidermidis strains. nih.gov

The antimicrobial efficacy of lipoxazolidinone analogs against various resistant Gram-positive strains is a key area of investigation. For instance, some analogs have demonstrated superior or comparable activity to vancomycin (B549263) in clearing intracellular MRSA. researchgate.net Furthermore, studies have revealed that all VRE isolates show susceptibility to linezolid (B1675486), a related oxazolidinone antibiotic. jcpsp.pk

Table 1: Antimicrobial Activity of Selected Lipoxazolidinone Analogs against Gram-Positive Bacteria

| Compound/Analog | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Lipoxazolidinone A | MRSA | 0.5 | nih.gov |

| Analog 29 | Linezolid-resistant S. aureus | 0.0338–0.5 | nih.gov |

| Analog 29 | Vancomycin-intermediate S. epidermidis | - | nih.gov |

| Bromo-substituted derivative (6) | MSSA | 1 | nih.gov |

| Bromo-substituted derivative (6) | MRSA | 0.5 | nih.gov |

| Chloro-substituted derivative (12) | MSSA | 2 | nih.gov |

| Chloro-substituted derivative (12) | MRSA | 0.5 | nih.gov |

| Biphenyl (B1667301) compound (20) | MSSA | Potent | nih.gov |

| Biphenyl compound (20) | MRSA | Potent | nih.gov |

The activity of lipoxazolidinones against Gram-negative bacteria is generally limited. researchgate.net This intrinsic resistance is primarily attributed to the outer membrane's impermeability and the presence of efflux pumps. nih.govnih.govresearchgate.net However, research is actively exploring strategies to overcome these resistance mechanisms.

One promising approach involves the use of small molecule adjuvants that can disrupt the outer membrane or inhibit efflux pumps, thereby increasing the susceptibility of Gram-negative bacteria to antibiotics that are typically only effective against Gram-positive organisms. nih.govnih.govresearchgate.net Studies utilizing a TolC knockout strain of E. coli have demonstrated that lipoxazolidinone analogs are subject to efflux, and their activity is restored in these knockout strains. researchgate.netacs.org This suggests that efflux pump inhibition is a viable strategy to expand the activity of lipoxazolidinones to include Gram-negative pathogens. nih.gov Furthermore, preparing an LPS-deficient strain of Acinetobacter baumannii resulted in a significant MIC of 2 μg/mL for a lipoxazolidinone analog, highlighting the potential to chemically modify these compounds to achieve Gram-negative activity. nih.govchemrxiv.org

Table 2: Activity of Lipoxazolidinone Analogs against Gram-Negative Bacteria

| Compound/Analog | Organism | MIC (μg/mL) | Condition | Reference |

|---|---|---|---|---|

| Bromo-substituted derivative (6) | A. baumannii | 64 | - | nih.gov |

| Chloro-substituted derivative (12) | A. baumannii | 64 | - | nih.gov |

| Analog 29 | LPS-deficient A. baumannii | 2 | - | nih.govchemrxiv.org |

| Analog 5 | E. coli knockout (TolC) | Sensitized | Efflux mechanism knockout | nih.gov |

| Analog 14 | E. coli knockout (TolC) | Sensitized | Efflux mechanism knockout | nih.gov |

| Analog 20 | E. coli knockout (TolC) | Sensitized | Efflux mechanism knockout | nih.gov |

| Analog 21 | E. coli knockout (TolC) | Sensitized | Efflux mechanism knockout | nih.gov |

Research on Gram-Positive Bacteria Susceptibility (e.g., MRSA, VRE)

Research on Biofilm Inhibition and Dispersal Mechanisms

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent tolerance to antibiotics. chemrxiv.org Lipoxazolidinone analogs have shown promise not only in inhibiting biofilm formation but also in dispersing pre-formed biofilms. researchgate.net

Investigations into 5-benzylidene-4-oxazolidinones, structurally related to lipoxazolidinones, revealed a dose-dependent inhibition of biofilm formation in MRSA, with some compounds inhibiting up to 89% of biofilm formation. researchgate.netresearchgate.net These compounds were also capable of dispersing pre-formed biofilms. researchgate.net The mechanism of biofilm dispersal can involve various processes, including the enzymatic degradation of the biofilm matrix, which is composed of extracellular polymeric substances (EPS) like polysaccharides, proteins, and eDNA. frontiersin.orgnih.gov The release of planktonic cells from the biofilm can also occur due to nutrient scarcity or the accumulation of toxic metabolic byproducts. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular basis of a new antibiotic's action is crucial for its development. escholarship.org Research into the lipoxazolidinone class has revealed a dual mechanism of action, a highly desirable trait that can slow the development of resistance. researchgate.netnih.gov

Macromolecular synthesis assays have been instrumental in elucidating the mechanism of action of lipoxazolidinones. escholarship.orgvulcanchem.com Studies on Lipoxazolidinone A analogs have demonstrated a dose-dependent inhibition of both protein synthesis and cell wall biosynthesis. nih.govchemrxiv.orgvulcanchem.com This dual inhibitory action is a significant finding, distinguishing it from many other antibiotic classes. nih.gov The inhibition of these crucial pathways occurs at concentrations as low as 0.125 times the MIC, while significant inhibition of DNA, RNA, or lipid synthesis is only observed at much higher concentrations. nih.govchemrxiv.org This specificity suggests a targeted mode of action rather than broad cellular toxicity. nih.gov The inhibition of protein synthesis is a mechanism shared with other oxazolidinone antibiotics like linezolid. vulcanchem.com

Ribosomal Binding Studies

The 4-oxazolidinone (B12829736) core is a crucial structural component of lipoxazolidinones, including this compound. nih.govnih.gov This heterocyclic moiety is also present in the linezolid class of antibiotics, which are known to inhibit bacterial protein synthesis by binding to the 23S rRNA in the catalytic site of the 50S ribosomal subunit. nih.govresearchgate.net Research on linezolid and other oxazolidinones has shown that they interact with the large ribosomal subunit, specifically in the vicinity of the peptidyl transferase center. nih.gov Binding studies have confirmed that these compounds can compete with chloramphenicol (B1208) and lincomycin (B1675468) for binding to the ribosome, indicating an overlapping binding site in the central loop of domain V of the 23S rRNA. nih.gov While direct ribosomal binding studies specifically for this compound are not extensively detailed in the provided results, the structural similarity to well-characterized oxazolidinones strongly suggests a similar mechanism of action involving the bacterial ribosome. nih.govresearchgate.netvulcanchem.com

Identification of Specific Molecular Targets

The primary molecular target for the oxazolidinone class of antibiotics, to which this compound belongs, is the bacterial ribosome. researchgate.netnih.gov Specifically, they bind to the 50S ribosomal subunit. nih.govresearchgate.net This interaction interferes with protein synthesis. nih.gov While the precise mechanism is still under investigation, it is thought to hamper functions such as mRNA and tRNA binding, the formation of the initial peptide bond, or the translocation process. nih.gov The binding site is located at the peptidyl transferase center (PTC) in the A-site of the ribosome. researchgate.net It has been shown that the presence of certain amino acids at the penultimate position of a nascent peptide chain can stabilize the binding of oxazolidinones to the ribosome, leading to stalling. researchgate.net

Studies on Bacterial Resistance Development to Lipoxazolidinones

Research into synthetic 4-oxazolidinone analogs, based on the natural product lipoxazolidinone A, has shown that these compounds are potent inhibitors of drug-resistant Gram-positive organisms. nih.gov One of the significant advantages observed with these compounds is the slow development of resistance during prolonged exposure. nih.gov In single-pass resistance studies with S. aureus, researchers were unable to obtain resistant mutants, indicating a low frequency of resistance development. chemrxiv.org

Role of Efflux Mechanisms

Efflux mechanisms have been identified as a significant factor in bacterial resistance to lipoxazolidinones, particularly in Gram-negative bacteria. nih.gov Studies on synthetic 4-oxazolidinones revealed that while they are potent against Gram-positive organisms, the Gram-negative bacterium Acinetobacter baumannii is resistant. nih.gov This resistance is likely due to a combination of the lipopolysaccharide outer membrane and TolC-mediated drug efflux. nih.govnih.gov Experiments using E. coli knockout strains demonstrated that the removal of the TolC efflux mechanism sensitized the bacteria to several lipoxazolidinone analogs. nih.gov This finding suggests that efflux, rather than just poor influx, is a primary reason for the reduced activity against Gram-negative organisms. nih.gov

Genetic Determinants of Resistance

Genetic factors play a crucial role in bacterial resistance to lipoxazolidinones. In Salmonella, an unbiased two-step screening approach identified three mutants (ΔSTM0437, ΔacrB, and ΔSTM1292) that were more sensitive to a synthetic 4-oxazolidinone analog. nih.gov These genes are considered potential mechanisms of intrinsic antimicrobial resistance in biofilms. nih.gov For the broader oxazolidinone class, resistance mutations have been identified in the 23S rRNA, specifically in domain V, which is the primary site of drug action. nih.gov Mutations at positions like G2447U and G2576U in S. aureus and E. faecium, and G2032A in E. coli, have been shown to confer resistance to linezolid. nih.gov

Antitumor and Antiproliferative Activity Research

This compound has demonstrated notable antitumor and antiproliferative activities against a range of cancer cell lines.

Evaluation in Various Cancer Cell Lines (e.g., Gastric, Hepatocellular, Breast Carcinoma, Leukemia)

This compound has been shown to possess antitumor activity against gastric adenocarcinoma cell lines (AGS), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF7). researchgate.net While specific data for this compound against leukemia cell lines is not detailed, related compounds and other natural products from marine actinomycetes have shown cytotoxicity against leukemia cells, such as the K562 and HL-60 lines. researchgate.netsnu.ac.kr

The antiproliferative effects of compounds structurally related to this compound have been observed in various cancer models. For instance, in gastric cancer, derivatives of other natural products have shown significant inhibitory activity against cell lines like SGC-7901. frontiersin.org In hepatocellular carcinoma, various natural products are being investigated for their ability to inhibit cancer cell proliferation through mechanisms like inducing apoptosis and cell cycle arrest in cell lines such as HepG2 and Hep3B. mdpi.comsemanticscholar.org Similarly, in breast cancer research, there is a focus on understanding the mechanisms that cause dormant cancer cells to become active, with proteins like PDGF-C being identified as key players. icr.ac.uk Research into leukemia is also exploring new cell death mechanisms to overcome therapy resistance. mdpi.com

Investigation of Other Specific Biological Interactions

Significant research has been conducted in-silico to investigate the interaction between this compound and specific enzymes. A notable study focused on its interaction with acid β-glucosidase (GCase), an enzyme implicated in Gaucher disease, an inherited metabolic disorder caused by GCase deficiency. researchgate.net

A molecular docking analysis was performed to predict the binding affinity of several microbial bioactive compounds, including this compound, with the acid β-glucosidase enzyme. The results indicated a strong and stable interaction between this compound and the enzyme's active site. researchgate.net This "sturdy interaction" suggests that this compound may act as a potential modulator of the enzyme. researchgate.net The study identified specific amino acid residues within the enzyme that are crucial for this binding, highlighting the potential for this compound to be considered in therapeutic strategies targeting acid β-glucosidase. researchgate.net

The table below summarizes the findings from the in-silico docking study of this compound with acid β-glucosidase. researchgate.net

Table 1: In-Silico Interaction Analysis of this compound with Acid β-Glucosidase

| Parameter | Value/Observation | Source |

| Target Enzyme | Acid β-Glucosidase (GCase) | researchgate.net |

| Methodology | Molecular Docking (In-Silico) | researchgate.net |

| Binding Interaction | Described as a "sturdy interaction" | researchgate.net |

| Significance | Potential as an effective drug target for Gaucher disease | researchgate.net |

This computational analysis provides a foundation for further experimental studies to validate these findings and to understand the biochemical consequences of the interaction between this compound and acid β-glucosidase.

Advanced Methodological Approaches in Lipoxazolidinone C Research

Computational Chemistry and Molecular Modeling Studies

Computational approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict molecular interactions and guide experimental work. In the context of Lipoxazolidinone C research, these methods provide crucial insights into its biological activity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. verhelstlab.net This method is instrumental in identifying potential protein targets and understanding the binding modes of small molecules like this compound.

A notable study utilized molecular docking to investigate the interaction of this compound with acid β-Glucosidase, an enzyme implicated in Gaucher disease. researchgate.netbiotech-asia.org The results of this in silico analysis indicated a strong binding affinity between this compound and the enzyme, suggesting it as a potential therapeutic target. researchgate.netbiotech-asia.org Such predictions are based on scoring functions that estimate the binding free energy, with lower energy values indicating a more favorable interaction. nih.gov The use of molecular docking allows researchers to screen large libraries of compounds against a specific target, prioritizing those with the highest predicted binding affinities for further experimental validation. embopress.orgfrontiersin.orgarxiv.orgnih.govbiorxiv.org

Table 1: Predicted Binding Affinities of Selected Compounds against Acid β-Glucosidase

| Compound | Predicted Binding Affinity (kcal/mol) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | Strong Interaction (Specific value not provided) | Acid β-Glucosidase | researchgate.netbiotech-asia.org |

| Cinnamic acid | Strong Interaction (Specific value not provided) | Acid β-Glucosidase | researchgate.netbiotech-asia.org |

| Marinopyrrole A | Strong Interaction (Specific value not provided) | Acid β-Glucosidase | researchgate.netbiotech-asia.org |

This table is based on qualitative descriptions of binding affinity from the source material.

In Silico Structure-Activity Relationship (SAR) Analysis

In silico Structure-Activity Relationship (SAR) analysis is a computational method used to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.govoncodesign-services.com By systematically modifying the structure of a lead compound like this compound and predicting the effect of these changes on its activity, researchers can identify key pharmacophoric features and guide the synthesis of more potent analogs. nih.gov

For the broader class of lipoxazolidinones, SAR studies have been crucial in defining the structural requirements for antimicrobial activity. researchgate.netresearchgate.net These studies have explored modifications to various parts of the lipoxazolidinone scaffold, including the heterocyclic core and the lipophilic side chains. researchgate.netchemrxiv.org For instance, research on analogs of Lipoxazolidinone A revealed that alterations to the stereochemistry and alkene substitution of the 4-oxazolidinone (B12829736) core, as well as changes to the length of the lipophilic side chain, can significantly impact antimicrobial potency. chemrxiv.org These in silico predictions, combined with experimental data, provide a roadmap for optimizing the therapeutic potential of this class of compounds. nih.gov

Chemical Biology Probes and Chemoproteomics for Target Identification

While computational methods can predict potential targets, experimental validation is essential. Chemical biology and chemoproteomics offer powerful tools for the direct identification and validation of a drug's molecular targets within a complex biological system. rjeid.comfrontiersin.orgnih.gov

Development and Application of Mechanism-Based Chemical Probes

Mechanism-based chemical probes are small molecules designed to covalently label their protein targets upon enzymatic catalysis. verhelstlab.net These probes typically contain a reactive group that is unmasked by the target enzyme, leading to an irreversible bond. verhelstlab.net While specific mechanism-based probes for this compound have not been detailed in the available literature, the general principles of this approach are highly relevant to its study.

The development of a this compound-based probe would involve incorporating a latent reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorophore) into its structure without significantly altering its biological activity. mdpi.com This probe could then be used in cellular or lysate-based experiments to covalently label its interacting proteins. The subsequent identification of these labeled proteins by mass spectrometry would provide direct evidence of the compound's molecular targets. verhelstlab.netmdpi.com

Proteomic Profiling and Target Validation

Proteomic profiling allows for the large-scale study of proteins and their functions. mdpi.comarvojournals.orgplos.orgembopress.orgbiorxiv.org In the context of drug discovery, chemoproteomics is used to identify the cellular targets of a bioactive compound. nih.govrsc.org This can be achieved through affinity-based methods, where a drug is immobilized on a solid support to "fish" for its binding partners from a cell lysate, or through activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes. mdpi.com

For this compound, a comprehensive proteomic profiling study could reveal its on-target and off-target interactions, providing a deeper understanding of its mechanism of action and potential side effects. nih.govrsc.org By comparing the protein profiles of cells treated with this compound to untreated cells, researchers can identify changes in protein expression or post-translational modifications that are indicative of the compound's effects. mdpi.com This information is crucial for validating the targets identified through computational and chemical probe-based methods. axcelead-us.comnuvisan.com

Sophisticated Analytical Techniques for Research Support

The study of natural products like this compound relies heavily on advanced analytical techniques for their isolation, purification, and structural elucidation. biotech-asia.orgresearchgate.net These methods are also essential for monitoring chemical reactions and ensuring the purity of synthesized analogs.

A range of analytical techniques are employed in lipoxazolidinone research. High-performance liquid chromatography (HPLC) is a key technique for the purification of these compounds from natural sources or synthetic reaction mixtures. nih.gov Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for determining the molecular weight and detailed chemical structure of this compound and its derivatives. biotech-asia.orgnih.govresearchgate.net Techniques such as Fourier-transform infrared spectroscopy (FT-IR) can also be used to identify the functional groups present in the molecule. biotech-asia.orgresearchgate.net The data obtained from these sophisticated analytical instruments provide the fundamental chemical information necessary to support all other areas of this compound research.

High-Resolution Mass Spectrometry in Metabolite and Enzyme Research

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of this compound and its biological context. scirp.org Its ability to determine the mass-to-charge ratio (m/z) of ions with high accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com This level of precision allows researchers to propose molecular formulas for unknown metabolites and enzymatic products with a high degree of confidence. mdpi.com

In the context of this compound research, HRMS, particularly when coupled with techniques like electrospray ionization (ESI), plays a vital role. For instance, in the study of the marine actinomycete that produces lipoxazolidinones, HRMS would be essential for analyzing the fermentation broth. amazonaws.comacs.org It allows for the identification of this compound and its analogs, Lipoxazolidinone A and B, within a complex mixture of other secondary metabolites. amazonaws.comnih.gov Furthermore, HRMS is critical in enzyme research, for example, in studies investigating the potential interaction of this compound with enzymes like acid β-Glucosidase, which is implicated in Gaucher disease. researchgate.net By precisely measuring the mass of the compound and any changes after incubation with the enzyme, researchers can gain insights into potential binding or modification events.

The use of Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers provides ultra-high resolution, which is particularly beneficial for resolving isotopic patterns and identifying post-translational modifications in enzyme studies. mdpi.com Tandem mass spectrometry (MS/MS) experiments on high-resolution instruments further aid in structural elucidation by providing fragmentation patterns that are characteristic of the molecule's structure. scirp.org This detailed information is crucial for differentiating between isomers and understanding the metabolic fate of this compound.

Table 1: Application of High-Resolution Mass Spectrometry in this compound Research

| Analytical Technique | Application in this compound Research | Specific Insights Gained |

| High-Resolution Mass Spectrometry (HRMS) | Identification and molecular formula determination of this compound and its metabolites. | Accurate mass measurements to distinguish between compounds with similar nominal masses. bioanalysis-zone.com |

| Electrospray Ionization (ESI)-HRMS | Analysis of polar compounds like this compound from complex biological matrices. | Enables the detection of intact molecular ions with minimal fragmentation. scirp.org |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of this compound and its research intermediates. | Provides characteristic fragmentation patterns for structural confirmation. scirp.org |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS | Ultra-high-resolution analysis for complex mixture and enzyme studies. | Resolves isotopic patterns and identifies subtle mass shifts indicating enzyme interaction. mdpi.com |

| Orbitrap Mass Spectrometry | High-throughput analysis of metabolites in biological samples. | Offers high resolution and mass accuracy for reliable compound identification. mdpi.com |

Advanced Chromatographic Techniques for Complex Mixture Analysis

The isolation and purification of this compound from its natural source, a marine actinomycete, or from synthetic reaction mixtures, present a significant challenge due to the complexity of these mixtures. amazonaws.comuit.no Advanced chromatographic techniques are essential for separating the target compound from a multitude of other structurally similar molecules and impurities. jsmcentral.org

High-performance liquid chromatography (HPLC) is a fundamental tool in this process. researchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for purifying lipophilic compounds such as the lipoxazolidinones. uit.noacs.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. cpur.in Researchers can optimize the separation by adjusting the gradient of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgbiotech-asia.org

For more complex separations and higher resolution, ultra-high-performance liquid chromatography (UHPLC) is employed. researchgate.netcpur.in UHPLC systems use columns with smaller particle sizes, leading to significantly improved separation efficiency and faster analysis times. researchgate.net This is particularly advantageous when dealing with the complex extracts from marine microorganisms, which can contain hundreds of different compounds. acs.org

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful hyphenated technique that provides both separation and identification capabilities. cpur.inresearchgate.net As the separated compounds elute from the chromatography column, they are directly introduced into the mass spectrometer for analysis. researchgate.net This allows for the real-time identification of this compound and other related metabolites in the crude extract, a process often referred to as dereplication, which helps to avoid the time-consuming rediscovery of known compounds. acs.orguit.no

Table 2: Chromatographic Techniques in this compound Research

| Chromatographic Technique | Principle of Separation | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. cpur.in | Purification of this compound from crude extracts and reaction mixtures. jsmcentral.org |

| Reversed-Phase HPLC | Separation based on hydrophobicity. uit.no | Isolation of lipophilic compounds like this compound. uit.noacs.org |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes smaller particle size columns for higher resolution and speed. researchgate.net | High-resolution separation of complex mixtures containing this compound. cpur.in |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. researchgate.net | Identification and dereplication of this compound in complex samples. acs.orguit.no |

| Solid Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent for purification and concentration. uit.no | Pre-fractionation of crude extracts before HPLC analysis. uit.no |

Spectroscopic Methods for Mechanistic Insights and Structural Elucidation of Research Intermediates

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its synthetic intermediates, as well as for gaining insights into its mechanism of action. uit.nofunaab.edu.ng These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups. routledge.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules. funaab.edu.ng One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. acs.org Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. nd.edu These techniques were crucial in the original structure elucidation of the lipoxazolidinones. uit.no

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. funaab.edu.ng The absorption of specific frequencies of infrared light corresponds to the vibrational frequencies of different chemical bonds. For this compound, IR spectroscopy would show characteristic absorptions for the carbonyl groups in the 4-oxazolidinone ring and the enone moiety, as well as for the carbon-carbon double bonds. funaab.edu.ng

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. funaab.edu.ng The presence of the 2-alkylidene-4-oxazolidinone chromophore in this compound gives rise to a characteristic UV absorption, which can be used to monitor the compound during purification. acs.org

By combining the data from these various spectroscopic techniques, researchers can unambiguously determine the structure of this compound and any intermediates formed during its synthesis or metabolism. routledge.com This detailed structural information is fundamental for understanding its biological activity and for designing new analogs with improved properties. researchgate.netnih.gov

Table 3: Spectroscopic Methods in this compound Research

| Spectroscopic Method | Information Obtained | Application in this compound Research |

| Nuclear Magnetic Resonance (NMR) | Detailed structural connectivity and stereochemistry. funaab.edu.ng | Complete structure elucidation of this compound and its intermediates. uit.no |

| ¹H NMR | Information about the proton environments in the molecule. acs.org | Determining the number and type of hydrogen atoms. |

| ¹³C NMR | Information about the carbon skeleton of the molecule. acs.org | Identifying the number and type of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). nd.edu | Assembling the complete molecular structure. uit.no |

| Infrared (IR) Spectroscopy | Identification of functional groups. funaab.edu.ng | Confirming the presence of carbonyls and double bonds in this compound. funaab.edu.ng |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems (chromophores). funaab.edu.ng | Detecting and quantifying this compound during purification. acs.org |

Future Research Directions and Translational Perspectives

Strategic Lead Optimization for Enhanced Efficacy in Research Models

While Lipoxazolidinone C and its parent compounds exhibit potent activity, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), they also possess characteristics that necessitate further optimization. nih.govnih.gov Strategic lead optimization is critical to enhance their efficacy and improve their drug-like properties.

Rational drug design, guided by structure-activity relationship (SAR) studies, is a cornerstone of optimizing the lipoxazolidinone scaffold. Research has shown that the biological activity of these compounds is highly dependent on their chemical structure, offering clear pathways for modification.

Key research findings include:

Aryl Ring Substitution: SAR studies on synthetic analogs have revealed that an electron-deficient aromatic ring is important for antimicrobial activity. researchgate.net Further exploration showed that analogs with electron-withdrawing substituents on the aryl ring possessed increased antimicrobial activity. nih.gov Conversely, relocating these substituents or introducing multiple substitutions on the aryl ring led to a decrease in activity. nih.gov

Chain Length Modification: The length of the carbon chain connecting the 4-oxazolidinone (B12829736) core to the aryl system influences biological activity. Lengthening the chain by an additional methylene (B1212753) group resulted in analogs that followed a similar trend, where electron-withdrawing groups enhanced activity. nih.gov

Biphenyl (B1667301) Analogs: One of the most promising modifications was the creation of a biphenyl analog (compound 20 in a cited study), which demonstrated potent activity against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.gov

These findings provide a clear blueprint for the rational design of new this compound derivatives with improved therapeutic potential. Future efforts will likely focus on synthesizing and testing a wider array of aryl derivatives and exploring other modifications to the lipophilic side chains to maximize potency.

A significant challenge associated with the natural lipoxazolidinones, including this compound, is their high lipophilicity (fat-solubility). researchgate.netnih.govresearchgate.net While this property may contribute to their ability to penetrate bacterial membranes, it can also present liabilities for drug development. Highly lipophilic compounds can have poor pharmacokinetic profiles and potential off-target effects.

Researchers have begun to address this by:

Synthesizing Simplified Analogs: Efforts have been made to create simplified, more polar derivatives that retain antimicrobial activity. nih.gov For instance, an analog with a calculated LogP (cLogP) of 3.84 showed comparable activity to the natural product, which has a much higher cLogP. researchgate.netnih.gov

Expanding to Gram-Negative Pathogens: Lipoxazolidinones generally fail to inhibit the growth of Gram-negative organisms. researchgate.net Research using a TolC knockout strain of E. coli demonstrated that these compounds are subject to efflux pumps in Gram-negative bacteria. nih.govresearchgate.netnih.gov This suggests that activity against these challenging pathogens might be achieved by designing analogs that can evade or overcome these efflux mechanisms. nih.gov

Future work must continue to balance potency with physicochemical properties, aiming for analogs with an optimal profile for further development.

Table 1: Antimicrobial Activity of Selected Lipoxazolidinone Analogs This table presents Minimum Inhibitory Concentration (MIC) data for key analogs developed from the lipoxazolidinone scaffold, demonstrating the impact of structural modifications on antibacterial potency.

| Compound | MSSA (μg/mL) | MRSA (μg/mL) | A. baumannii (μg/mL) |

|---|---|---|---|

| Analog 5 | 2 | 2 | >128 |

| Analog 20 | 1-2 | 1-2 | >128 |

| Analog 21 | 2-4 | 2-4 | >128 |

Data sourced from studies on aryl-substituted 4-oxazolidinones. nih.gov

Rational Design for Improved Therapeutic Potential

Exploration of Novel Mechanisms of Action and Polypharmacology

A compelling aspect of the lipoxazolidinone scaffold is its intriguing mechanism of action, which appears distinct from the 2-oxazolidinone (B127357) class. nih.gov While the precise molecular targets are still under investigation, initial studies with simplified analogs have revealed a dual mechanism involving the inhibition of both cell-wall and protein synthesis. nih.govresearchgate.net This multi-targeted activity is a significant advantage, as it may slow the development of bacterial resistance. nih.govchemrxiv.org

The concept of polypharmacology—where a single molecule acts on multiple targets—is gaining traction as a strategy to combat drug resistance. researchgate.netnih.gov The dual-action nature of lipoxazolidinone analogs positions them as promising examples of this approach. In single-pass resistance studies, researchers were unable to generate resistant mutants of S. aureus, even after prolonged exposure, highlighting the durable nature of this scaffold. chemrxiv.org

Future research will focus on:

Target Deconvolution: Identifying the specific bacterial enzymes or proteins that this compound and its analogs interact with to inhibit cell wall and protein synthesis.

Resistance Studies: Further exploring the low frequency of resistance and understanding the genetic and biochemical basis for this resilience.

Broadening Mechanistic Understanding: Investigating if other cellular pathways are affected, which could reveal additional therapeutic opportunities or explain the compound's broad antimicrobial spectrum. acs.org

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The development of this compound from a natural product lead into a viable drug candidate exemplifies the synergy between chemical biology and medicinal chemistry. ucsf.edunih.gov Chemical biology utilizes synthetic molecules as chemical probes to explore complex biological systems, while medicinal chemistry applies these findings to design and create optimized therapeutic agents. ucsf.edu

This interdisciplinary workflow is evident in the current research:

Synthesis and Probing: Medicinal chemists synthesize libraries of this compound analogs. nih.govnih.gov

Biological Evaluation: Chemical biologists use these analogs to probe bacterial systems, performing SAR studies, investigating mechanisms of action, and identifying resistance pathways. ucsf.edu

Iterative Redesign: The biological data feeds back to the medicinal chemists, who then design and synthesize the next generation of compounds with improved properties, such as enhanced potency or reduced lipophilicity. ucsf.edunih.gov

This collaborative, iterative cycle is essential for tackling complex challenges like antimicrobial resistance. exeter.ac.uk Future progress will depend on strengthening these interdisciplinary partnerships, incorporating computational modeling for rational design, and developing novel assays to better understand how these compounds function within a biological context. nih.govfrontiersin.org

Position of this compound as a Foundation for New Antimicrobial Scaffolds

This compound and its family represent a genuinely new scaffold for antimicrobial discovery. researchgate.netnih.govchemrxiv.org Its core structure, the 4-oxazolidinone heterocycle, is not found in any commercially available antimicrobials and is unprecedented in nature. acs.orgresearchgate.net This novelty is a significant strategic advantage in overcoming existing resistance mechanisms that plague current antibiotic classes.

The 4-oxazolidinone core is a valuable starting point for several reasons:

Novelty: It provides a chemical framework that bacteria have not been widely exposed to, potentially lowering the chances of pre-existing resistance.

Potent Activity: The scaffold is associated with potent activity against high-priority pathogens, including MRSA and vancomycin-resistant Enterococcus faecium (VRE). researchgate.netmdpi.com

Synthetic Accessibility: Researchers have developed efficient, one-pot synthetic methods to create the 4-oxazolidinone core, enabling the rapid generation of diverse analogs for biological testing. nih.govnih.govresearchgate.net

These attributes position this compound and the broader 4-oxazolidinone class as a foundational platform for the development of a new generation of antibiotics. researchgate.netchemrxiv.org Continued investment in the exploration and optimization of this unique chemical scaffold is a promising strategy to address the urgent global threat of antimicrobial resistance.

Q & A

Q. What is the structural characterization and natural origin of Lipoxazolidinone C?

this compound (C₁₈H₂₉NO₃) is a 4-oxazolidinone-containing natural product first isolated from the marine actinomycete Marinispora sp. strain NPS008920. Its core structure includes a 2-alkylidene-4-oxazolidinone scaffold, common to the lipoxazolidinone family. Structural elucidation typically employs FT-IR, NMR (¹H and ¹³C), GC-MS, and tandem mass spectrometry (MS/MS) to confirm stereochemistry and substituent positions . The compound’s marine sediment origin highlights its ecological niche in antimicrobial defense .

Q. What are the initial antibacterial activity profiles of this compound?

this compound demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values comparable to other family members (e.g., Lipoxazolidinone A: 0.5–5 µg/mL against S. aureus). Activity against Haemophilus influenzae (MIC = 12 µg/mL) suggests potential for targeting respiratory pathogens. Standardized broth microdilution assays under CLSI guidelines are used to determine MICs, with validation against reference strains like S. aureus ATCC 29213 .

Q. How is the lipoxazolidinone scaffold purified from microbial sources?

Purification involves culturing the producing strain (e.g., Marinispora spp.) in seawater-enriched media, followed by solvent extraction (ethyl acetate or butanol). Chromatographic methods, including C18 silica gel column chromatography and HPLC, are critical for isolating this compound. Purity is confirmed via HPLC-DAD and NMR spectral matching .

Advanced Research Questions

Q. What synthetic strategies enable the preparation of this compound analogs?

A modular synthesis approach involves:

- Core formation : Coupling α-hydroxy amides (derived from amino acids) with β-keto esters via a cyclodehydration cascade to form the 4-oxazolidinone ring.

- Side-chain diversification : Alkyl or aryl substituents are introduced through Michael additions or cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic groups).

- Stereochemical control : Chiral pool synthesis using L-amino acids ensures enantiomeric purity, as seen in Lipoxazolidinone A synthesis (52% yield) .

Q. How does structural modification impact antimicrobial activity and resistance profiles?

- Alkene saturation : Removing the α,β-unsaturated ketone (Michael acceptor) in Lipoxazolidinone A maintained activity, suggesting it is non-essential .

- Aryl substitutions : Adding polar groups (e.g., -OH, -NH₂) to the aryl side chain improved Gram-negative activity in analogs, with MICs dropping from >64 µg/mL to 8 µg/mL in E. coli TolC knockout strains (efflux-deficient) .

- Chain length : Elongating the lipophilic tail increased membrane disruption but raised cytotoxicity (e.g., IC₅₀ = 10 µg/mL in A549 cells for compound 5 vs. 14 µg/mL for compound 21) .

Q. What mechanistic insights explain this compound’s dual targeting of cell-wall and protein synthesis?

Studies on Lipoxazolidinone A analogs revealed:

- Cell-wall inhibition : Reduced peptidoglycan crosslinking via binding to penicillin-binding proteins (PBPs), validated by β-lactam synergy assays.

- Protein synthesis disruption : Ribosomal binding assays (e.g., nitrocefin hydrolysis inhibition) and macromolecular synthesis tracking (³H-uridine/³H-thymidine incorporation) confirmed dual mechanisms .

Q. How do efflux pumps and membrane permeability affect this compound’s Gram-negative activity?

In E. coli, TolC-dependent efflux (AcrAB-TolC system) reduces intracellular accumulation. This compound derivatives with lower logP (<3) showed restored activity in TolC knockout strains (MIC reduction from 64 µg/mL to 8 µg/mL). Permeability assays using outer membrane vesicles (OMVs) and LPS mutants further quantify influx/efflux dynamics .

Q. What methodologies resolve contradictions in stereochemistry-activity relationships?

Enantiomeric synthesis (e.g., Lipoxazolidinone A vs. its (R)-enantiomer) revealed a 2–4× activity drop, suggesting stereochemistry modestly influences target binding. However, the core 4-oxazolidinone scaffold remains critical, as shown by equipotent activity in alkene-deleted analogs .

Data Contradictions and Validation

- Stereochemical impact : While enantiomers of Lipoxazolidinone A showed reduced activity, the difference was within MIC assay variability (±1 dilution), emphasizing the need for orthogonal assays (e.g., time-kill curves) .

- Efflux vs. permeability : Conflicting data on whether efflux (vs. poor influx) limits Gram-negative activity were resolved using isogenic E. coli strains (WT vs. TolC⁻) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.